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molecular formula C11H22N2O3 B8344572 1-(3,3-Diethoxypropyl)tetrahydropyrimidin-2-one

1-(3,3-Diethoxypropyl)tetrahydropyrimidin-2-one

Cat. No. B8344572
M. Wt: 230.30 g/mol
InChI Key: YOLPWRDFJSJAEU-UHFFFAOYSA-N
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Patent
US07094778B2

Procedure details

To a stirred and ice-cooled solution of 3-aminopropionaldehyde diethylacetal (5.88 g, 40 mmole) in diethyl ether (35 mL) was added dropwise 3-chloropropyl isocyanate (4.78 g, 40 mmole). The reaction mixture was stirred at room temperature for 4 hours. The mixture was concentrated and dissolved in N,N-dimethylformamide (40 mL). To this solution was added de-oiled sodium hydride (0.96 g, 40 mmole). The reaction mixture was stirred at 70° C. for 18 hours, concentrated, taken up in diethyl ether (40 mL), and filtered. The filtrate was concentrated and purified by silica gel chromatography, eluting with hexane-ethyl acetate-methanol (10:9.7:0.3), gave 1-(3,3-diethoxypropyl)-tetrahydropyrimidin-2-one (9.05 g) as an oil.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][NH2:7])[CH3:2].Cl[CH2:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17].[H-].[Na+]>C(OCC)C>[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][N:7]1[CH2:12][CH2:13][CH2:14][NH:15][C:16]1=[O:17])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
C(C)OC(CCN)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.78 g
Type
reactant
Smiles
ClCCCN=C=O
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in N,N-dimethylformamide (40 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate-methanol (10:9.7:0.3)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCN1C(NCCC1)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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